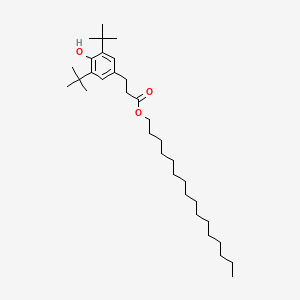

Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Description

Properties

IUPAC Name |

hexadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-36-30(34)23-22-27-25-28(32(2,3)4)31(35)29(26-27)33(5,6)7/h25-26,35H,8-24H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHYUEKHWYQRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216119 | |

| Record name | hexadecyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65901-05-5 | |

| Record name | hexadecyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065901055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | hexadecyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michael Addition for Intermediate Synthesis

The reaction between 2,6-di-tert-butylphenol and methyl acrylate proceeds under basic conditions. Sodium methoxide (0.5–2.0 wt%) catalyzes the Michael addition at 120–140°C, forming the methyl ester intermediate. Key parameters include:

- Temperature : 80–120°C during acrylate addition to prevent oligomerization.

- Atmosphere : Nitrogen purge to inhibit oxidation of the phenolic group.

- Reaction Time : 2–3 hours post-acrylate addition for complete conversion.

Mechanism :

- Deprotonation of 2,6-di-tert-butylphenol by NaOCH₃.

- Nucleophilic attack on methyl acrylate’s β-carbon.

- H-1,5 hydride shift to stabilize the intermediate.

- 206.32 g 2,6-di-tert-butylphenol, 43.05 g methyl acrylate, 5.4 g NaOCH₃.

- Yield: 89–92% after recrystallization from 85% methanol.

Transesterification with Hexadecyl Alcohol

The methyl ester undergoes transesterification with hexadecyl alcohol (C₁₆H₃₃OH) using tin-based catalysts (e.g., monobutyltin oxide) or mineral acids.

- Molar Ratio : 4.4:1 (methyl ester:hexadecyl alcohol) to minimize unreacted alcohol.

- Temperature : 170–200°C under reduced pressure (0.1–100 mmHg).

- Catalyst : 0.1–0.5 wt% monobutyltin trilaurate achieves >98% yield.

- Byproduct Management : Methanol is distilled off to shift equilibrium.

- Post-reaction, unreacted methyl ester is recovered via thin-film distillation (0.2–0.5 mmHg, 150–185°C) and reused.

- Final product purity: ≥99% (HPLC), with residual catalyst removed by acetic acid neutralization.

Direct Esterification of 3-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)Propanoic Acid

Alternative routes esterify the preformed carboxylic acid with hexadecyl alcohol, though this method is less common due to higher acid costs.

- Reactants : 3,5-di-tert-butyl-4-hydroxybenzoic acid, hexadecyl alcohol (1:1.2 molar ratio).

- Catalyst : Acidic ion-exchange resin (5–20 wt%) or p-toluenesulfonic acid.

- Conditions : 110–150°C, toluene solvent, 6–8 hours.

- Yield : 85–90% after aqueous workup.

Limitations :

- Acid-sensitive substrates require stringent anhydrous conditions.

- Higher energy input vs. transesterification.

Catalytic Systems and Reaction Optimization

Catalyst selection critically impacts reaction rate and product purity.

| Catalyst | Reaction Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| NaOCH₃ (Michael) | 3.5 | 92 | <1 |

| Monobutyltin oxide | 2.0 | 98 | <0.5 |

| Ion-exchange resin | 8.0 | 90 | 2–3 |

Key Findings :

- Tin Catalysts : Superior for transesterification, enabling near-quantitative yields at lower temperatures.

- Base Catalysts : Require stoichiometric excess, increasing purification complexity.

Industrial Production Workflow

Large-scale synthesis prioritizes cost efficiency and minimal waste.

- Michael Addition : Batch reactor, N₂ atmosphere, 120°C, 3 h.

- Transesterification : Continuous stirred-tank reactor, 180°C, 2 h.

- Distillation : Thin-film evaporator recovers unreacted methyl ester (99% purity).

- Crystallization : Hexadecyl ester recrystallized from methanol (85%) at 0°C.

Quality Control Metrics :

- Volatility : ≤0.1% weight loss at 200°C (TGA).

- Color : APHA ≤50 (pharmaceutical-grade standards).

Challenges and Mitigation Strategies

Byproduct Formation :

- Trisubstituted Byproducts : <5% via pentaerythritol cross-linking.

- Degradation Products : Antioxidant efficacy drops if processing exceeds 220°C.

Environmental Considerations :

- Solvent Recovery : Toluene and methanol recycled via fractional distillation.

- Tin Waste : Neutralized with citric acid for safe disposal.

Chemical Reactions Analysis

Types of Reactions: Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate primarily undergoes oxidation and substitution reactions. The phenolic hydroxyl group is susceptible to oxidation, while the ester linkage can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the compound.

Substitution: Nucleophilic substitution reactions can occur at the ester linkage, often using reagents like sodium hydroxide or other strong bases.

Major Products:

Oxidation: The major products of oxidation include quinones and other oxidized phenolic derivatives.

Substitution: Substitution reactions can yield a variety of esters and carboxylic acids, depending on the nucleophile used.

Scientific Research Applications

Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a synthetic compound known for its antioxidant properties. It is used as a stabilizer in polymers and plastics to prevent degradation caused by oxidation. The compound's long alkyl chain and phenolic structure contribute to its effectiveness as an antioxidant.

Mechanism of Action

The antioxidant activity of this compound is due to its phenolic structure. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, preventing oxidative damage. The long alkyl chain enhances its compatibility with hydrophobic polymer matrices, allowing it to effectively stabilize materials against oxidation.

Scientific Research Applications

- Chemistry It is used as a stabilizer in polymer chemistry to prevent oxidative degradation of plastics and other materials.

- Biology It is investigated for its potential antioxidant properties in biological systems, which could have implications for reducing oxidative stress in cells.

- Medicine It is explored for its potential use in formulations aimed at protecting cells from oxidative damage, which is relevant in conditions like neurodegenerative diseases.

- Industry It is widely used in the production of plastics, rubber, and other materials that require stabilization against oxidation.

Synthesis

The synthesis of this compound typically involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate is then subjected to high-temperature transesterification with hexadecyl alcohol to yield the final product. In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product.

Chemical Reactions

Mechanism of Action

The antioxidant activity of Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is primarily due to its phenolic structure. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The long alkyl chain enhances its compatibility with hydrophobic polymer matrices, allowing it to effectively stabilize materials against oxidation.

Comparison with Similar Compounds

Molecular Weight and Hydrophobicity

- Hexadecyl ester (C16) : MW 502.81, logP 9.94 .

- Methyl ester (C1) : Lower MW (318.45 g/mol*) and logP (~6.5 estimated), making it less hydrophobic .

- Stearyl ester (C18) : Higher MW (530.87 g/mol) and logP (~10.5 estimated) due to the longer alkyl chain .

*Calculated based on molecular formula.

Thermal Stability

- Hexadecyl ester’s boiling point (545°C ) exceeds that of the methyl ester (~300–350°C estimated), reflecting stronger intermolecular van der Waals forces in the C16 chain .

- Stearyl ester likely has a marginally higher boiling point (~550–560°C) due to its C18 chain .

Functional Performance

Antioxidant Efficiency

All analogues share the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, enabling radical scavenging. However:

- Hexadecyl and stearyl esters are preferred in polymer matrices (e.g., polyethylene) due to their low volatility and slow migration, ensuring prolonged stabilization .

- Methyl ester may migrate faster in polymers but is suitable for liquid formulations (e.g., lubricants) where solubility is prioritized .

Pharmaceutical Relevance

- Tert-butylphenol derivatives are linked to antimicrobial and anti-inflammatory properties, as observed in Paenibacillus odorifer bacterial strains .

Biological Activity

Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, also known as a hindered phenolic antioxidant, is a compound primarily recognized for its applications in polymer stabilization and its biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C31H54O3

- Molecular Weight : 474.77 g/mol

- CAS Number : 67845-93-6

The compound features a long hexadecyl chain that enhances its solubility and stability in various matrices. Its structure allows it to function effectively as an antioxidant by scavenging free radicals.

This compound acts primarily through its antioxidant properties. It inhibits oxidative stress by:

- Scavenging Free Radicals : The compound donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- UV Absorption : It absorbs ultraviolet light, converting it into less harmful energy, thus protecting materials from photodegradation.

Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant activity. It is commonly used in the plastics industry to prevent oxidation and degradation of materials exposed to heat and light.

Antifungal Activity

A notable study highlighted the antifungal properties of related compounds, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. This compound was found to exhibit antagonistic activity against Candida albicans, suggesting potential applications in antifungal treatments .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that this compound has low toxicity levels in various biological systems. In animal studies, it did not show significant adverse effects at high doses, which suggests a favorable safety profile for potential therapeutic applications .

Research Findings and Case Studies

Applications in Medicine and Industry

- Pharmaceutical Formulations : Due to its antioxidant properties, it is explored for use in drug formulations to enhance stability and shelf life.

- Food Packaging : The compound is approved for use in food contact materials due to its low volatility and effectiveness as an antioxidant.

- Cosmetic Products : Its ability to prevent oxidative damage makes it suitable for incorporation into cosmetic formulations.

Q & A

Q. What analytical methods are recommended for characterizing the purity and thermal stability of Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate?

- Methodological Answer: Purity can be assessed via HPLC (using a C18 column and methanol-buffer mobile phase, pH 4.6) and 1H/13C-NMR to confirm structural integrity . Thermal stability is evaluated using thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for melting point validation (reported range: 50–52°C) . For oxidative stability, accelerated aging tests under controlled oxygen atmospheres coupled with FTIR can monitor hydroxyl group depletion .

Q. How can synthesis routes for this compound be optimized for scalability?

- Methodological Answer: Esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with hexadecanol via acid-catalyzed (e.g., H₂SO₄) or enzymatic methods improves yield. Solvent selection (e.g., toluene for azeotropic water removal) and stoichiometric excess of hexadecanol (1.2:1 molar ratio) enhance conversion rates . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >98% purity .

Q. What experimental protocols are used to evaluate the antioxidant mechanism of this compound?

- Methodological Answer: Radical scavenging assays (DPPH, ABTS) quantify hydrogen donation capacity, while oxygen uptake measurements in polymer matrices assess inhibition of auto-oxidation . Electron paramagnetic resonance (EPR) identifies stable phenoxyl radical formation, confirming chain-breaking antioxidant behavior .

Advanced Research Questions

Q. How does alkyl chain length (hexadecyl vs. octadecyl) impact antioxidant efficacy and polymer compatibility?

- Methodological Answer: Longer alkyl chains (e.g., octadecyl) improve compatibility with non-polar polymers (e.g., polyethylene) by reducing migration rates, as shown in Flory-Huggins interaction parameter (χ) calculations . However, shorter chains (hexadecyl) exhibit faster diffusion in polar matrices (e.g., polyurethane), enhancing surface antioxidant activity. Molecular dynamics (MD) simulations reveal chain-length-dependent entanglement in polymer backbones .

Q. What computational models predict thermo-oxidative degradation pathways of this compound?

- Methodological Answer: Reactive MD simulations (using ReaxFF force fields) model bond dissociation energies (BDEs) of the phenolic O–H bond (~75 kcal/mol) and ester linkages. These predict primary degradation products like propionic acid derivatives and tert-butylphenol radicals . Density functional theory (DFT) calculates activation energies for hydrogen abstraction, validating experimental Arrhenius parameters .

Q. How can this compound be formulated into nanocarriers for controlled antifungal delivery?

- Methodological Answer: β-cyclodextrin nanosponges encapsulate the compound via solvent evaporation, achieving 85–90% loading efficiency. Hydrogel matrices (e.g., carbopol) extend release kinetics (72-hour sustained release in vitro). Ex vivo skin permeability assays (Franz cells) and in vivo antifungal efficacy (C. albicans models) confirm enhanced bioavailability .

Q. What explains discrepancies between experimental and predicted thermodynamic properties (e.g., log K values)?

- Methodological Answer: COSMO-RS predictions underestimate log K values for highly non-polar derivatives due to limitations in modeling crystalline domains. Experimental validation via gas-liquid chromatography (GLC) with polymer-coated columns resolves outliers. Including a free-volume combinatorial term in predictive algorithms reduces mean squared error (RMSE) by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.